Isogibberellin A3

Descripción general

Descripción

Gibberellic Acid 3-Isolactone is a structural analog of Gibberellic Acid . It shows plant growth-promoting activity . It is a white to off-white solid .

Synthesis Analysis

Gibberellic Acid 3-Isolactone is produced by the fermentation technology using Fusarium moniliforme . Several mathematical models and optimization tools were designed for enhancing the fermentative yield .

Molecular Structure Analysis

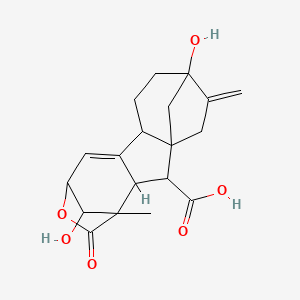

The molecular formula of Gibberellic Acid 3-Isolactone is C19H22O6 . It is biologically derived from tetracyclic diterpenoid hydrocarbon .

Chemical Reactions Analysis

The biosynthetic route of Gibberellic Acid 3-Isolactone in Fusarium fujikuroi is well-defined . The multi-level regulation mechanisms involved in the whole network of its production have been gradually unveiled .

Physical and Chemical Properties Analysis

Gibberellic Acid 3-Isolactone is a white to off-white solid . Its melting point is greater than 141°C .

Aplicaciones Científicas De Investigación

Regulación del Crecimiento Vegetal

Isogibberellin A3 es un regulador del crecimiento vegetal altamente valorado {svg_1} {svg_2}. Tiene diversas aplicaciones en la agricultura, donde se utiliza ampliamente para efectos beneficiosos que incluyen el alargamiento del tallo, la eliminación de la latencia, la expresión sexual, la germinación de las semillas, la floración y la senescencia de los frutos {svg_3}.

Tecnología de Fermentación

La tecnología de fermentación basada en la fermentación sumergida y la fermentación en estado sólido para la producción de this compound se ha utilizado con sus ventajas y desventajas {svg_4}. También se diseñaron varios modelos matemáticos y herramientas de optimización para mejorar el rendimiento fermentativo {svg_5}.

Respuesta al Estrés Abiótico

This compound juega un papel fundamental en la mitigación de las perturbaciones inducidas por el estrés abiótico en las plantas mediante la modulación de diversos procesos fisiobioquímicos y moleculares {svg_6}. Ayuda a las plantas a superar las calamidades ambientales {svg_7}.

Germinación de Semillas

This compound se aplica a cultivos, huertos y plantas ornamentales, donde juega un papel en la germinación de semillas {svg_8} {svg_9}. Mejora la germinación de las semillas y aumenta la productividad {svg_10}.

Mejora del Crecimiento del Fruto

Se sabe que this compound mejora el crecimiento de los frutos {svg_11}. Aumenta el tamaño del fruto y mejora la calidad de los frutos {svg_12}.

Alargamiento del Tallo

This compound actúa como un regulador natural del crecimiento de las plantas, especialmente para el alargamiento del tallo {svg_13}. Promueve la expansión y división celular, lo que lleva al alargamiento del tallo {svg_14}.

Mecanismo De Acción

Target of Action

Isogibberellin A3, also known as Gibberellic Acid 3-Isolactone, primarily targets plant growth regulators, specifically the DELLA proteins. These proteins act as growth repressors in plants. By interacting with DELLA proteins, this compound promotes plant growth and development .

Mode of Action

This compound binds to the gibberellin receptors, such as GID1 (Gibberellin Insensitive Dwarf1). This binding triggers a conformational change in the receptor, allowing it to interact with DELLA proteins. The interaction leads to the ubiquitination and subsequent degradation of DELLA proteins via the proteasome pathway. As a result, the repression on growth-promoting genes is lifted, leading to enhanced growth and development .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin signaling pathway. Upon binding to GID1, the degradation of DELLA proteins activates various downstream genes involved in cell elongation, division, and differentiation. This activation promotes processes such as stem elongation, seed germination, and flowering .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) in plants. The compound is absorbed through the plant’s roots and leaves, distributed via the xylem and phloem, and metabolized into inactive forms by hydroxylation and conjugation. Its bioavailability is influenced by factors such as plant species, developmental stage, and environmental conditions .

Result of Action

At the molecular level, the action of this compound results in the degradation of DELLA proteins, leading to the activation of growth-promoting genes. At the cellular level, this results in increased cell elongation, division, and differentiation. Consequently, plants exhibit enhanced growth, improved seed germination, and accelerated flowering .

Action Environment

Environmental factors such as light, temperature, and soil conditions significantly influence the efficacy and stability of this compound. For instance, higher temperatures can enhance its absorption and metabolism, while optimal light conditions can synergize its growth-promoting effects. Soil pH and nutrient availability also play crucial roles in determining the compound’s overall effectiveness .

: The Current Status of Research on Gibberellin Biosynthesis : Highlights in gibberellin research: A tale of the dwarf and the slender : Gibberellin Signaling

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Isogibberellin A3 functions as a hormone in plants, affecting growth and differentiation in organs where its concentration is tightly regulated . It interacts with various enzymes, proteins, and other biomolecules to mediate its effects. For instance, it has been found to interact with DELLA repressors and F-box activators, which are key components in the gibberellin signaling pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it enhances seed germination under reduced salinity conditions, linking hormonal changes to physiological adaptations .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, for instance, by mediating the transcription reprogramming of DELLA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability, but it can also undergo degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

While this compound is primarily studied in plants, it’s worth noting that any studies involving animal models must be conducted with care due to the differences in physiology and biochemistry between plants and animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it plays a key role in the gibberellin biosynthesis pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a regulated manner . It interacts with specific transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gibberellic Acid 3-Isolactone involves the conversion of Gibberellic Acid to Gibberellic Acid 3-Isolactone through a series of chemical reactions.", "Starting Materials": [ "Gibberellic Acid", "Methanol", "Sodium Hydroxide", "Hydrogen Peroxide", "Chloroform", "Acetic Acid", "Sodium Acetate", "Sodium Chloride", "Water" ], "Reaction": [ "Gibberellic Acid is dissolved in methanol and treated with sodium hydroxide to form the sodium salt.", "Hydrogen peroxide is added to the solution to oxidize the alcohol functional group at C-3 to a ketone functional group.", "The resulting mixture is extracted with chloroform to remove impurities.", "The chloroform layer is then washed with a mixture of acetic acid, sodium acetate, and water to remove any remaining impurities.", "The chloroform layer is evaporated to dryness to obtain Gibberellic Acid 3-Isolactone as a white solid." ] } | |

Número CAS |

19123-67-2 |

Fórmula molecular |

C19H22O6 |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

(1S,2S,3S,4S,7R,10R,13S,17R)-13,17-dihydroxy-4-methyl-14-methylidene-5-oxo-6-oxapentacyclo[11.2.1.14,7.01,10.03,9]heptadec-8-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-8-6-18-7-19(8,24)4-3-10(18)9-5-11-14(20)17(2,16(23)25-11)12(9)13(18)15(21)22/h5,10-14,20,24H,1,3-4,6-7H2,2H3,(H,21,22)/t10-,11+,12+,13+,14-,17-,18-,19-/m0/s1 |

Clave InChI |

SLSYEBAZQRZQID-MLHXFEACSA-N |

SMILES isomérico |

C[C@]12[C@H]3[C@@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5C3=C[C@H]([C@@H]1O)OC2=O)O)C(=O)O |

SMILES |

CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O |

SMILES canónico |

CC12C3C(C45CC(=C)C(C4)(CCC5C3=CC(C1O)OC2=O)O)C(=O)O |

Apariencia |

White to Off-White Solid |

melting_point |

>141°C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(4bβ)-1-Methyl-2β,3α,7-trihydroxy-8-methylenegibba-4-ene-1α,10β-dicarboxylic acid 1,3-lactone; 2β,3α,7-Trihydroxy-1-methyl-8-methylenegibb-4-ene-1α,10β-dicarboxylic acid 1,3-lactone; Isogibberellic acid; Isogibberellin A3; (1α,2β,3α,4bβ,10β)-2,3,7-Trihydroxy- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.